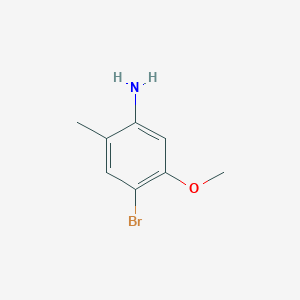

4-Bromo-5-methoxy-2-methylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSMYJWPZRXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570922 | |

| Record name | 4-Bromo-5-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-77-2 | |

| Record name | 4-Bromo-5-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-methoxy-2-methylaniline CAS number lookup

CAS Number: 152626-77-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-5-methoxy-2-methylaniline, a substituted aniline of interest in chemical synthesis and potentially in drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and insights into its synthesis. While direct biological applications and extensive experimental data for this specific compound are limited in publicly available literature, this guide also explores the relevance of its structural motifs in the broader context of medicinal chemistry.

Chemical and Physical Properties

4-Bromo-5-methoxy-2-methylaniline is a poly-substituted aromatic amine. The presence of a bromine atom, a methoxy group, and a methyl group on the aniline scaffold suggests its potential as a versatile intermediate for further chemical modifications. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 152626-77-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀BrNO | --INVALID-LINK-- |

| Molecular Weight | 216.08 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-bromo-5-methoxy-2-methylaniline | --INVALID-LINK-- |

| Synonyms | 5-Amino-2-bromo-4-methylanisole, 4-Bromo-5-methoxy-2-methyl-phenylamine | --INVALID-LINK-- |

| Appearance | No data available | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Solubility | No data available | - |

| Density | No data available | - |

Safety and Handling

A Safety Data Sheet (SDS) for 4-Bromo-5-methoxy-2-methylaniline indicates that it should be handled with care in a laboratory setting.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Call a POISON CENTER/doctor if you feel unwell.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Dispose of contents/container to an approved waste disposal plant.

Synthesis and Experimental Protocols

Two common approaches for the synthesis of substituted anilines are the reduction of nitroaromatics and palladium-catalyzed amination reactions.

General Workflow for Substituted Aniline Synthesis via Nitroarene Reduction

This is a classical and widely used method for preparing anilines. The general workflow involves the nitration of an aromatic precursor followed by the reduction of the nitro group.

An In-depth Technical Guide to 4-Bromo-5-methoxy-2-methylaniline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-5-methoxy-2-methylaniline, a substituted aniline with significant potential as a versatile building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This document details its known characteristics, offers insights into its synthesis and reactivity based on related compounds, and explores its potential biological activities. Experimental protocols for analogous compounds and predictive spectroscopic data are also presented to facilitate further research and application.

Chemical and Physical Properties

While experimental data for 4-Bromo-5-methoxy-2-methylaniline is not extensively available in the public domain, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Computed Properties of 4-Bromo-5-methoxy-2-methylaniline [1]

| Property | Value |

| IUPAC Name | 4-bromo-5-methoxy-2-methylaniline |

| CAS Number | 152626-77-2 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.07 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1N)OC)Br |

| InChI Key | HCWSMYJWPZRXOD-UHFFFAOYSA-N |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Table 2: Estimated Physical Properties of 4-Bromo-5-methoxy-2-methylaniline

| Property | Estimated Value | Reference Compound |

| Melting Point | 55-65 °C | 4-Bromo-2-methylaniline (57-59 °C)[2][3][4] |

| Boiling Point | > 240 °C | 4-Bromo-2-methylaniline (240 °C)[2][3][4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | General solubility of similar aromatic amines. |

Synthesis and Reactivity

Substituted anilines are fundamental intermediates in organic synthesis. The synthesis of 4-Bromo-5-methoxy-2-methylaniline can be approached through several established synthetic routes, typically involving the protection of the amino group, followed by regioselective bromination and subsequent deprotection.

Proposed Synthetic Pathway

A plausible synthetic route starting from 3-methoxy-2-methylaniline is outlined below. This strategy is based on a known procedure for a similar compound.

Caption: Proposed synthetic workflow for 4-Bromo-5-methoxy-2-methylaniline.

Experimental Protocol: Synthesis of an Analogous Compound (2-bromo-5-methoxy-4-methylaniline)

The following protocol for a structurally similar compound provides a valuable template for the synthesis of 4-Bromo-5-methoxy-2-methylaniline.

Reaction: Bromination of 3-methoxy-4-methylaniline.

Materials:

-

3-methoxy-4-methylaniline

-

Tetrabutylammonium tribromide (TBATB) or N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Dissolve 3-methoxy-4-methylaniline in dichloromethane in a round-bottom flask.

-

Add an equimolar amount of the brominating agent (e.g., TBATB or NBS) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding aqueous sodium bicarbonate solution to neutralize any acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-bromo-5-methoxy-4-methylaniline.

Reactivity and Key Reactions

The bromine atom and the amino group on the aromatic ring of 4-Bromo-5-methoxy-2-methylaniline are key functional handles for a variety of chemical transformations, making it a valuable intermediate.

-

Suzuki-Miyaura Coupling: The bromo substituent can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters to form carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[5][6][7]

-

Buchwald-Hartwig Amination: The bromo group can also undergo palladium-catalyzed Buchwald-Hartwig amination to form carbon-nitrogen bonds, providing access to a wide range of substituted diarylamines and other complex amine derivatives.[8][9][10][11]

-

Other Cross-Coupling Reactions: The compound can also be utilized in other cross-coupling reactions such as Sonogashira, Heck, and Stille couplings.

-

Reactions of the Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce further functionality.

References

- 1. 4-Bromo-5-methoxy-2-methylaniline | C8H10BrNO | CID 15278592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-5-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for 4-Bromo-5-methoxy-2-methylaniline. Due to a notable absence of published experimental data for this specific isomer, this document leverages established chemical principles and data from structurally related compounds to offer a detailed and scientifically grounded perspective. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into this compound's potential applications.

Molecular Structure and Identification

4-Bromo-5-methoxy-2-methylaniline is a substituted aniline derivative with the chemical formula C₈H₁₀BrNO.[1] Its structure features a benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and an amino group. The precise arrangement of these substituents is critical to its chemical reactivity and potential biological activity.

Key Identifiers:

-

IUPAC Name: 4-bromo-5-methoxy-2-methylaniline[1]

-

CAS Number: 152626-77-2[1]

-

Molecular Formula: C₈H₁₀BrNO[1]

-

Canonical SMILES: CC1=CC(=C(C=C1N)OC)Br[1]

-

InChI Key: HCWSMYJWPZRXOD-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 216.07 g/mol |

| Exact Mass | 214.99458 Da |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 35.3 Ų |

| Complexity | 131 |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of 4-Bromo-5-methoxy-2-methylaniline is currently unavailable. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible multi-step synthesis can be proposed. This hypothetical pathway provides a strategic framework for its laboratory preparation.

Proposed Synthetic Workflow:

The synthesis of 4-Bromo-5-methoxy-2-methylaniline can be envisioned as a multi-step process, likely commencing from a commercially available substituted aniline or toluene derivative. A logical sequence would involve the strategic introduction of the bromo, methoxy, and amino functionalities onto the aromatic ring, with careful consideration of the directing effects of the existing substituents at each stage.

Caption: A plausible synthetic workflow for 4-Bromo-5-methoxy-2-methylaniline.

Detailed Hypothetical Experimental Protocol:

-

Step 1: Bromination of a Precursor. A potential starting material, such as 3-methoxy-4-methylaniline, could undergo electrophilic aromatic substitution to introduce a bromine atom. The regioselectivity of this reaction would be crucial and influenced by the choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) and reaction conditions.

-

Step 2: Purification and Characterization. The resulting product mixture would necessitate purification, likely via column chromatography, to isolate the desired isomer. Characterization of the purified compound would be essential, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.

-

Step 3: Potential Isomerization. In the event that the initial bromination does not yield the desired 4-bromo isomer, a subsequent isomerization step under specific catalytic conditions could be explored, although this would add complexity to the synthesis.

Spectral Data and Characterization (Hypothetical)

As no experimental spectra for 4-Bromo-5-methoxy-2-methylaniline are publicly available, this section provides a prospective analysis of the expected spectral data based on its molecular structure.

Table 2: Predicted Spectral Data

| Technique | Expected Key Features |

| ¹H NMR | - A singlet for the methyl protons. - A singlet for the methoxy protons. - Signals for the aromatic protons, with chemical shifts and coupling patterns dictated by the substitution pattern. - A broad singlet for the amine protons. |

| ¹³C NMR | - Resonances for the methyl and methoxy carbons. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine. - C-H stretching vibrations for the aromatic and aliphatic groups. - C-O stretching for the methoxy group. - C-Br stretching vibration. - Aromatic C=C bending vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the molecule. - A characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks). - Fragmentation patterns resulting from the loss of methyl, methoxy, or other small fragments. |

Biological Activity and Potential Applications

Currently, there is no published research detailing the biological activity or specific applications of 4-Bromo-5-methoxy-2-methylaniline. However, the structural motifs present in the molecule are found in a variety of biologically active compounds. Substituted anilines are common pharmacophores in medicinal chemistry, and the presence of a bromine atom can enhance lipophilicity and potentially influence metabolic stability and binding interactions with biological targets.

Potential Areas of Investigation:

-

Enzyme Inhibition: The molecule could be screened for inhibitory activity against various enzymes, a common starting point in drug discovery.

-

Receptor Binding: Its ability to bind to various cellular receptors could be explored.

-

Antimicrobial or Anticancer Activity: The compound could be evaluated for its potential as an antimicrobial or anticancer agent, given that many halogenated and methoxylated aromatic compounds exhibit such properties.

Given its status as a relatively uncharacterized molecule, 4-Bromo-5-methoxy-2-methylaniline represents an opportunity for novel discoveries in medicinal chemistry and materials science.

Conclusion

4-Bromo-5-methoxy-2-methylaniline is a chemical entity with a well-defined structure but a significant lack of empirical data. This guide has provided a comprehensive summary of its known identifiers and computed properties, alongside a proposed synthetic strategy and a prospective analysis of its spectral characteristics. The information presented herein is intended to bridge the current knowledge gap and stimulate further experimental investigation into the synthesis, characterization, and potential applications of this intriguing molecule. Researchers are encouraged to use this guide as a starting point for their own studies, which will be crucial in elucidating the true chemical and biological nature of 4-Bromo-5-methoxy-2-methylaniline.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methoxy-2-methylaniline

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-5-methoxy-2-methylaniline, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-Bromo-5-methoxy-2-methylaniline, with the chemical formula C₈H₁₀BrNO and CAS number 152626-77-2, is a substituted aniline derivative.[1] Its structural features, including a bromine atom, a methoxy group, and a methyl group on the aniline core, make it a versatile building block in medicinal chemistry. The synthesis of this compound requires a strategic approach to ensure the correct regiochemistry of the substituents on the aromatic ring. This guide details a reliable and commonly employed multi-step synthesis pathway.

Proposed Synthesis Pathway

The most logical and widely applicable synthetic route to 4-Bromo-5-methoxy-2-methylaniline commences with the commercially available starting material, 2-methyl-5-methoxyaniline (also known as 3-methoxy-6-methylaniline). The synthesis proceeds through a three-step sequence involving:

-

N-Acetylation (Amine Protection): The amino group of the starting material is protected as an acetamide. This is crucial to modulate the reactivity of the aniline and to direct the subsequent bromination to the desired position.

-

Regioselective Bromination: The N-acetylated intermediate undergoes electrophilic aromatic bromination. The directing effects of the acetamido and methoxy groups guide the bromine atom to the C4 position.

-

Hydrolysis (Deprotection): The final step involves the removal of the acetyl protecting group to yield the target molecule, 4-Bromo-5-methoxy-2-methylaniline.

The overall synthesis pathway is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis.

Step 1: N-Acetylation of 2-Methyl-5-methoxyaniline

This step protects the highly activating amino group as an acetamide, which is a less powerful activating group, allowing for more controlled subsequent reactions.

Experimental Workflow:

Methodology: 2-Methyl-5-methoxyaniline is dissolved in a suitable solvent such as glacial acetic acid. The solution is cooled in an ice bath, and acetic anhydride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The mixture is then poured into ice-cold water to precipitate the N-(2-methyl-5-methoxyphenyl)acetamide. The solid product is collected by filtration, washed thoroughly with water to remove any remaining acid, and dried under vacuum.

Step 2: Regioselective Bromination of N-(2-Methyl-5-methoxyphenyl)acetamide

This is the key step where the bromine atom is introduced onto the aromatic ring at the desired position. The use of a mild brominating agent like N-bromosuccinimide (NBS) is often preferred to minimize side reactions.

Experimental Workflow:

Methodology: N-(2-Methyl-5-methoxyphenyl)acetamide is dissolved in a suitable solvent like acetonitrile or dichloromethane.[2] The solution is cooled to a low temperature, typically 0 °C or below. N-bromosuccinimide (NBS) is then added in portions, and the reaction mixture is stirred for a defined period while maintaining the low temperature.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude N-(4-bromo-5-methoxy-2-methylphenyl)acetamide can be purified by recrystallization or column chromatography on silica gel.

Step 3: Hydrolysis of N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide

The final step is the deprotection of the amino group by hydrolyzing the acetamide. This can be achieved under either acidic or basic conditions.

Experimental Workflow:

Methodology: N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide is suspended in a mixture of an alcohol, such as ethanol, and an aqueous acid, like concentrated hydrochloric acid. The mixture is heated to reflux and maintained at that temperature for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the free amine. The resulting solid, 4-Bromo-5-methoxy-2-methylaniline, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes representative quantitative data for each step of the synthesis, based on typical yields and conditions reported for analogous reactions in the literature.

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1. N-Acetylation | 2-Methyl-5-methoxyaniline | Acetic anhydride | Acetic acid | 0 to 25 | 1 - 2 | >95 |

| 2. Bromination | N-(2-Methyl-5-methoxyphenyl)acetamide | N-Bromosuccinimide (NBS) | Acetonitrile | 0 | 0.5 - 2 | 85 - 95 |

| 3. Hydrolysis | N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide | Concentrated HCl, Ethanol | Ethanol/Water | Reflux | 2 - 4 | >90 |

Conclusion

The synthesis of 4-Bromo-5-methoxy-2-methylaniline can be reliably achieved through a three-step process involving N-acetylation, regioselective bromination, and subsequent hydrolysis. This method offers good control over the regiochemistry and generally provides high yields. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of this important pharmaceutical intermediate. Careful optimization of reaction conditions for each step may be necessary to achieve the desired purity and yield on a larger scale.

References

An In-depth Technical Guide to 4-Bromo-5-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2-methylaniline is a substituted aniline derivative with significant potential as a versatile building block in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, provides multiple reactive sites for the construction of complex molecular architectures. This guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-5-methoxy-2-methylaniline is essential for its effective utilization in research and synthesis. The following tables summarize its key identifiers and physical characteristics.

| Identifier | Value |

| IUPAC Name | 4-Bromo-5-methoxy-2-methylaniline[1] |

| CAS Number | 152626-77-2[1] |

| Molecular Formula | C₈H₁₀BrNO[1] |

| Molecular Weight | 216.07 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C=C1N)OC)Br |

| InChI | InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 |

| InChIKey | HCWSMYJWPZRXOD-UHFFFAOYSA-N |

| Physical Property | Value | Source |

| Melting Point | 96 °C (predicted) | [2] |

| Boiling Point | 269.5 ± 35.0 °C at 760 mmHg (predicted) | [2] |

| Density | 1.5 ± 0.1 g/cm³ (predicted) | [2] |

| pKa (strongest basic) | 3.96 ± 0.10 (predicted) | [2] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the bromination and methoxylation of 2-methylaniline or its derivatives. The precise order of these steps would be crucial to ensure the desired regioselectivity. For instance, the synthesis of the related compound, 2-bromo-5-methoxy-4-methylaniline, was achieved by the bromination of 3-methoxy-4-methylaniline using tetrabutylammonium tribromide in dichloromethane.[3] This suggests that a similar strategy, starting from a suitably substituted aniline precursor, could be employed.

General Workflow for the Synthesis of Substituted Anilines:

Caption: A generalized workflow for the synthesis of polysubstituted anilines.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are crucial for the unambiguous identification and characterization of 4-Bromo-5-methoxy-2-methylaniline. While specific experimental spectra for this compound are not widely published, chemical suppliers often possess this data for their products.[4] Researchers are advised to obtain certificates of analysis from their suppliers for definitive structural confirmation. For reference, spectral data for the closely related isomer, 4-Bromo-2-methylaniline, are available and can offer some comparative insights.[5][6][7]

Applications in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The presence of a bromine atom in 4-Bromo-5-methoxy-2-methylaniline makes it particularly valuable for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse functionalities and the construction of complex molecular frameworks.

This compound can serve as a key intermediate in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature an aniline or anilino-pyrimidine core. The substituents on the aniline ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

-

Receptor Modulators: The aniline moiety can be incorporated into ligands for various G-protein coupled receptors (GPCRs) and ion channels.

-

Antimicrobial and Antiviral Agents: Halogenated aromatic compounds are known to exhibit a range of biological activities, and this building block could be utilized in the synthesis of novel anti-infective agents.

Logical Relationship in Drug Discovery:

Caption: The progression from a chemical building block to a drug candidate.

Safety Information

While specific GHS hazard classifications for 4-Bromo-5-methoxy-2-methylaniline are not consistently reported, it is prudent to handle it with the care afforded to other halogenated anilines. Many related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-5-methoxy-2-methylaniline is a chemical intermediate with considerable potential for the synthesis of novel, biologically active molecules. Its multifunctional nature allows for diverse chemical transformations, making it a valuable tool for medicinal chemists and drug discovery scientists. Further research into its synthesis, reactivity, and application in the development of new therapeutic agents is warranted.

References

- 1. 4-Bromo-5-methoxy-2-methylaniline | C8H10BrNO | CID 15278592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. 2-bromo-5-methoxy-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 873980-68-8|4-Bromo-2-methoxy-5-methylaniline|BLD Pharm [bldpharm.com]

- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum [chemicalbook.com]

- 6. 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum [chemicalbook.com]

- 7. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 4-Bromo-5-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

Precise experimental data for the melting and boiling points of 4-Bromo-5-methoxy-2-methylaniline is not currently available in surveyed chemical databases. However, computational models provide estimated values for these key physical properties. These computed values are useful for preliminary assessments and planning of experimental work.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO | PubChem[1] |

| Molecular Weight | 216.07 g/mol | PubChem[1] |

| Melting Point | Not available (experimental) | |

| Boiling Point | Not available (experimental) | |

| XLogP3 | 2.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally verified data, the following standard laboratory protocols for determining melting and boiling points are provided.

Melting Point Determination of a Crystalline Solid

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 4-Bromo-5-methoxy-2-methylaniline is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample.

-

Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup (Melting Point Apparatus):

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range constitutes the experimental melting point.

-

Boiling Point Determination of a Liquid

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation:

-

Place a small volume (approximately 0.5-1 mL) of the liquid 4-Bromo-5-methoxy-2-methylaniline into a small test tube.

-

Prepare a short, sealed capillary tube (sealed at one end). Place this capillary tube, open end down, into the test tube containing the sample.

-

-

Apparatus Setup (Thiele Tube or Oil Bath):

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or an oil bath, making sure the heat-transfer medium is above the level of the sample in the test tube.

-

Begin heating the apparatus gently and evenly.

-

-

Measurement:

-

As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

-

Representative Synthetic Workflow

While a specific signaling pathway involving 4-Bromo-5-methoxy-2-methylaniline is not detailed, a logical workflow for its synthesis can be inferred from standard organic chemistry reactions. The following diagram illustrates a potential synthetic route, starting from a commercially available precursor. This provides a conceptual framework for researchers in drug development and chemical synthesis.

Caption: A potential synthetic pathway for 4-Bromo-5-methoxy-2-methylaniline.

References

Key Characteristics of Substituted Bromoanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bromoanilines are a pivotal class of aromatic compounds, serving as versatile intermediates in organic synthesis and as foundational scaffolds in medicinal chemistry. Their unique physicochemical properties, conferred by the presence and position of the bromine atom and amino group, make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] In drug discovery, the bromoaniline moiety is a key constituent in a variety of therapeutic agents, particularly in the development of kinase inhibitors for oncology.[4][5][6] The bromine atom provides a crucial handle for synthetic modification through cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[5][7] This guide provides an in-depth overview of the synthesis, core properties, spectroscopic characteristics, and applications of substituted bromoanilines, complete with detailed experimental protocols and visual workflows to support researchers in their development endeavors.

Physicochemical Properties

The position of the bromine atom on the aniline ring significantly influences the physical properties of the molecule, such as melting point, boiling point, and solubility. Bromoanilines generally appear as white to pale yellow crystalline solids and exhibit limited solubility in water but are soluble in common organic solvents like ethanol and ether.[2][8]

Table 1: Physicochemical Data for Bromoaniline Isomers

| Property | 2-Bromoaniline | 3-Bromoaniline | 4-Bromoaniline |

| Molecular Formula | C₆H₆BrN | C₆H₆BrN | C₆H₆BrN |

| Molecular Weight | 172.02 g/mol | 172.02 g/mol | 172.02 g/mol [9] |

| CAS Number | 615-36-1 | 591-19-5 | 106-40-1[9] |

| Appearance | Light brown to tan crystalline powder | Light brown to tan crystalline powder[1] | White to light yellow solid[9] |

| Melting Point | 29-31 °C | 29-31 °C | 66-70 °C[2] |

| Boiling Point | 220-222 °C | 220-222 °C[1] | 230-250 °C[9] |

| Solubility | Soluble in ethanol, ether | Slightly soluble in water; soluble in ethanol, ether[1] | Sparingly soluble in water; soluble in ethanol, acetone[2] |

Synthesis of Substituted Bromoanilines

The synthesis of bromoanilines typically involves the electrophilic bromination of aniline. However, the high reactivity of the amino group, which is a strong activating group, can lead to polybromination.[10] To achieve regioselective monosubstitution, a common strategy involves the use of a protecting group for the amine functionality.

Synthesis via Protecting Group Strategy

The most common method for preparing p-bromoaniline with high yield involves protecting the amino group as an acetamide. The acetamido group is still an ortho-, para-directing group but is less activating than the amino group, which helps prevent over-bromination. Furthermore, its steric bulk favors substitution at the less hindered para position.[10] The protecting group is subsequently removed via hydrolysis to yield the desired product.

Caption: Synthetic workflow for p-bromoaniline via protection-bromination-deprotection.

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the characterization of substituted bromoanilines. Key features include the characteristic N-H stretches in IR spectroscopy, the distinct isotopic pattern of bromine in mass spectrometry, and the chemical shifts of aromatic protons in ¹H NMR.

Table 2: General Spectroscopic Data for Bromoanilines

| Technique | Key Characteristics |

| ¹H NMR | Aromatic protons typically appear in the δ 6.5-7.5 ppm range. The splitting patterns are dependent on the substitution pattern (ortho, meta, para). For p-bromoaniline, two doublets corresponding to the AA'BB' system are observed around δ 6.5 and 7.2 ppm.[11] For 3-bromoaniline, more complex multiplets are observed.[12] The amine (-NH₂) protons appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons appear in the δ 110-150 ppm range. The carbon attached to the bromine (C-Br) is significantly shielded. For a specific derivative, aromatic carbons were observed between δ 128.50 and 139.85 ppm.[13] |

| IR Spectroscopy | Shows characteristic N-H stretching vibrations for the primary amine group (typically two bands around 3300-3500 cm⁻¹). Aromatic C-H stretching is observed around 3000-3100 cm⁻¹. The C-Br stretching vibration appears in the fingerprint region, typically below 700 cm⁻¹.[13][14] |

| Mass Spectrometry (MS) | The molecular ion peak shows a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[13][14] |

Applications in Drug Development

Substituted bromoanilines are highly valued in medicinal chemistry. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.[5][7] This allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and bioavailability.[15]

Kinase Inhibitors

A prominent application of bromoanilines is in the synthesis of kinase inhibitors for cancer therapy.[6] Many kinase inhibitors feature an anilino-quinazoline or anilino-quinoline core, which binds to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][16] The bromoaniline moiety often serves as a key building block for these scaffolds. For example, 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile was identified as a potent and selective EGFR kinase inhibitor.[4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of bromoaniline derivatives.

Other Therapeutic Applications

Beyond oncology, bromoaniline derivatives have been explored for various other therapeutic uses:

-

Potassium Channel Activators: Substituted benzanilides, synthesized from bromoanilines, have shown potent vasodilating activity by opening BK channels.[17]

-

Antimicrobial Agents: Certain heterocyclic compounds derived from bromoanilines have demonstrated potential antifungal activity.[18]

-

General Building Blocks: They are used in the synthesis of analgesics, antihistamines, and anti-inflammatory drugs.[2][19]

Experimental Protocols

Protocol: Synthesis of p-Bromoaniline from Aniline

This protocol is adapted from the well-established method of amine protection, followed by bromination and deprotection.[10]

Step 1: Acetylation of Aniline (Protection)

-

In a round-bottomed flask, dissolve 5 mL of freshly distilled aniline in 20 mL of glacial acetic acid.

-

While cooling and shaking the mixture, add 6 mL of acetic anhydride.

-

Heat the reaction mixture under reflux for approximately 20 minutes.

-

Allow the flask to cool, then carefully pour the mixture over 150 mL of an ice/water mixture.

-

Stir until a white solid (acetanilide) completely precipitates.

-

Filter the solid using a vacuum pump, wash thoroughly with ice-cold water, and air dry on filter paper.

Step 2: Bromination of Acetanilide

-

In a flask, dissolve the dried acetanilide in 20 mL of glacial acetic acid.

-

In a separate beaker, prepare a solution of 3 mL of bromine in 10 mL of glacial acetic acid.

-

Slowly add the bromine solution to the acetanilide solution with constant stirring. Maintain the temperature below 25°C using an ice bath if necessary.

-

After the addition is complete, continue stirring for 15-20 minutes.

-

Pour the reaction mixture into 200 mL of an ice/water mixture to precipitate the p-bromoacetanilide.

-

Filter the solid, wash with cold water, and dry.

Step 3: Hydrolysis of p-Bromoacetanilide (Deprotection)

-

In a 100 mL round-bottomed flask fitted with a reflux condenser, dissolve the crude p-bromoacetanilide in 20 mL of ethanol.

-

Add a solution of 6.0 g of potassium hydroxide in 10 mL of distilled water.

-

Boil the mixture under reflux for 2 hours.

-

After cooling, pour the reaction mixture into a beaker containing 100 mL of cold water.

-

The p-bromoaniline will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with water until the filtrate is neutral, and dry in a desiccator.

-

The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol: MTT Cell Viability Assay

This protocol outlines a general method for assessing the cytotoxic activity of newly synthesized bromoaniline derivatives against cancer cell lines.[16][18]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test bromoaniline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Conclusion

Substituted bromoanilines are foundational molecules in modern synthetic and medicinal chemistry. Their straightforward synthesis, well-characterized properties, and, most importantly, the synthetic versatility offered by the bromine substituent make them ideal starting points for the development of complex, biologically active compounds.[5][20] For professionals in drug discovery, a thorough understanding of the characteristics and handling of bromoanilines is essential for designing novel therapeutics, particularly in the ever-expanding field of targeted cancer therapy.

References

- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 3. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Bromoaniline(591-19-5) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cresset-group.com [cresset-group.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Page loading... [guidechem.com]

- 20. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

4-Bromo-5-methoxy-2-methylaniline SMILES string notation

An In-depth Technical Guide to 4-Bromo-5-methoxy-2-methylaniline

This technical guide provides a comprehensive overview of 4-Bromo-5-methoxy-2-methylaniline, a substituted aniline derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, a plausible synthetic route, and potential biological activities based on structurally related compounds.

Chemical Identity and Properties

4-Bromo-5-methoxy-2-methylaniline is an aromatic amine with the chemical formula C₈H₁₀BrNO.[1] Its structure features a benzene ring substituted with bromo, methoxy, methyl, and amino groups. The unique arrangement of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CC1=CC(=C(C=C1N)OC)Br.[1]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 4-Bromo-5-methoxy-2-methylaniline.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO | PubChem[1] |

| Molecular Weight | 216.07 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-5-methoxy-2-methylaniline | PubChem[1] |

| CAS Number | 152626-77-2 | PubChem[1] |

| SMILES | CC1=CC(=C(C=C1N)OC)Br | PubChem[1] |

| InChI | InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | PubChem[1] |

| InChIKey | HCWSMYJWPZRXOD-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 214.99458 Da | PubChem[1] |

| Monoisotopic Mass | 214.99458 Da | PubChem[1] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 131 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The logical flow for the synthesis can be visualized as follows:

References

Initial Investigation of 4-Bromo-5-methoxy-2-methylaniline Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth initial investigation into the reactivity of 4-Bromo-5-methoxy-2-methylaniline. This compound is a substituted aniline containing a bromine atom, a methoxy group, and a methyl group on the benzene ring, making it a versatile building block for the synthesis of more complex molecules in the pharmaceutical and materials science industries. This document summarizes its key chemical properties, predicted reactivity in common organic transformations, and detailed experimental protocols for representative reactions. The guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule in their synthetic endeavors.

Chemical Properties and Spectroscopic Data

| Property | Value |

| IUPAC Name | 4-bromo-5-methoxy-2-methylaniline |

| CAS Number | 152626-77-2 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.07 g/mol |

| Appearance | Predicted: White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Predicted ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons, methyl protons, and amine protons. Chemical shifts influenced by the electronic effects of the substituents. |

| Predicted ¹³C NMR | Resonances for eight distinct carbon atoms, including substituted and unsubstituted aromatic carbons, and the methyl and methoxy carbons. |

| Predicted IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), and C-Br stretching. |

| Predicted Mass Spectrum | Molecular ion peak (M+) and isotopic peak (M+2) characteristic of a monobrominated compound. Fragmentation patterns would involve loss of methyl, methoxy, and amino groups. |

Predicted Reactivity

The reactivity of 4-Bromo-5-methoxy-2-methylaniline is governed by the interplay of its functional groups: the activating amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups, and the deactivating but synthetically versatile bromo (-Br) group.

Electrophilic Aromatic Substitution

The amino, methoxy, and methyl groups are all ortho-, para-directing and activating for electrophilic aromatic substitution. The positions ortho and para to the strongly activating amino group are the most susceptible to electrophilic attack. However, steric hindrance from the adjacent methyl and methoxy groups will influence the regioselectivity of these reactions. Further bromination, for instance, would likely occur at the position ortho to the amino group that is not already substituted.[4][5]

Reactions of the Amino Group

The primary amino group is a key site for a variety of transformations. It can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer or similar reactions.[6][7] The amino group can also participate in N-alkylation, N-acylation, and condensation reactions.

Reactions of the Bromo Group

The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of new C-N bonds.[8][9][10][11][12] It can also be a site for the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then react with various electrophiles.

Key Experimental Protocols

The following are detailed, generalized protocols for key reactions that 4-Bromo-5-methoxy-2-methylaniline is expected to undergo. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Diazotization and Sandmeyer Reaction

This two-step protocol describes the conversion of the amino group to a diazonium salt, followed by its replacement with a chloro group as a representative Sandmeyer reaction.

Step 1: Diazotization

-

Dissolve 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline in a suitable acidic solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction (Chlorination)

-

In a separate flask, prepare a solution of 1.2 equivalents of copper(I) chloride (CuCl) in concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Diazotization followed by Sandmeyer reaction.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 4-Bromo-5-methoxy-2-methylaniline with a generic secondary amine.

-

To an oven-dried Schlenk tube, add 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline, 1.2 equivalents of the desired amine, a palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), a suitable phosphine ligand (e.g., 4 mol% XPhos), and 1.4 equivalents of a base (e.g., sodium tert-butoxide).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Caption: Buchwald-Hartwig amination workflow.

Electrophilic Bromination

This protocol provides a general method for the further bromination of the aromatic ring.

-

Dissolve 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1.0 equivalent of a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) dropwise.

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Electrophilic bromination of the aromatic ring.

Conclusion

4-Bromo-5-methoxy-2-methylaniline is a promising chemical intermediate with multiple reactive sites that can be selectively functionalized. Its amino group allows for diazotization and subsequent Sandmeyer-type reactions, while the bromo substituent opens avenues for transition-metal-catalyzed cross-coupling reactions. The activated aromatic ring is also susceptible to further electrophilic substitution. The protocols and reactivity predictions provided in this guide offer a solid starting point for the exploration of this molecule's synthetic potential in the development of novel compounds for various applications. Further experimental work is warranted to fully elucidate its reaction scope and optimize conditions for specific transformations.

References

- 1. 4-Bromo-5-methoxy-2-methylaniline | C8H10BrNO | CID 15278592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum [chemicalbook.com]

- 3. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide on 4-Bromo-5-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2-methylaniline is a substituted aniline derivative with potential applications in medicinal chemistry and organic synthesis. Its chemical structure, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, provides a versatile scaffold for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on 4-Bromo-5-methoxy-2-methylaniline, focusing on its synthesis, chemical properties, and potential applications, particularly in the context of drug discovery.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for 4-Bromo-5-methoxy-2-methylaniline is presented in the table below. This information is crucial for its characterization and handling in a laboratory setting.[1]

| Property | Value |

| CAS Number | 152626-77-2 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.07 g/mol |

| IUPAC Name | 4-bromo-5-methoxy-2-methylaniline |

| Synonyms | 4-Bromo-5-methoxy-2-methyl-phenylamine, 5-Amino-2-bromo-4-methylanisole |

| Canonical SMILES | CC1=CC(=C(C=C1N)OC)Br |

| InChI Key | HCWSMYJWPZRXOD-UHFFFAOYSA-N |

| Computed XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 15278592.[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-5-methoxy-2-methylaniline is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The most likely approach involves the bromination of a suitable aniline precursor, 3-methoxy-2-methylaniline.

A general workflow for this proposed synthesis is outlined below:

Caption: Proposed synthetic workflow for 4-Bromo-5-methoxy-2-methylaniline.

Experimental Protocol (Proposed)

This proposed protocol is based on established methods for the bromination of substituted anilines.

Materials:

-

3-methoxy-2-methylaniline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Suitable solvent (e.g., Dichloromethane, Acetic Acid)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 3-methoxy-2-methylaniline in a suitable solvent and cool the solution in an ice bath.

-

Bromination: Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the cooled aniline solution with constant stirring. The reaction temperature should be maintained at a low level to control selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure 4-Bromo-5-methoxy-2-methylaniline.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Bromo-5-methoxy-2-methylaniline has been found in the reviewed literature. However, data for the closely related compound, 4-bromo-2-methylaniline, is available and can serve as a reference for spectral interpretation.

Table of Spectroscopic Data for 4-Bromo-2-methylaniline (CAS 583-75-5)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and the methyl group protons. |

| ¹³C NMR | Resonances for the aromatic carbons, including the carbon atoms attached to the bromine, nitrogen, and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns. |

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceutical compounds.[2] The structural motifs present in 4-Bromo-5-methoxy-2-methylaniline make it an attractive intermediate for the development of kinase inhibitors and other biologically active molecules.

Role as a Kinase Inhibitor Intermediate

The aniline moiety can serve as a key pharmacophore for binding to the hinge region of protein kinases. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The methoxy and methyl groups can influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity for specific kinase targets.

While no specific kinase inhibitors directly incorporating 4-Bromo-5-methoxy-2-methylaniline have been identified in the literature, the broader class of bromo- and methoxy-substituted anilines are known to be precursors to potent inhibitors of various kinases involved in cancer signaling pathways.

Caption: Logical relationship for the utility of 4-Bromo-5-methoxy-2-methylaniline in kinase inhibitor synthesis.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating 4-Bromo-5-methoxy-2-methylaniline in any specific signaling pathway. However, based on the known targets of structurally related aniline-based kinase inhibitors, it is plausible that derivatives of this compound could modulate pathways regulated by receptor tyrosine kinases (RTKs) or intracellular kinases that are frequently dysregulated in cancer and other diseases. Further research is required to explore these potential biological activities.

Conclusion

4-Bromo-5-methoxy-2-methylaniline represents a valuable, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is scarce, its structural features suggest a high likelihood of utility in the development of kinase inhibitors and other biologically active molecules. This technical guide provides a foundational overview based on the available information and highlights the need for further research to fully elucidate its chemical and biological properties. The proposed synthetic route and the discussion of its potential applications are intended to serve as a starting point for researchers interested in exploring the chemistry and therapeutic potential of this and related substituted anilines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-5-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the synthesis of 4-Bromo-5-methoxy-2-methylaniline, a substituted aniline derivative with potential applications as an intermediate in the development of pharmaceuticals and other specialty chemicals. Due to the absence of a specifically published direct synthesis, a robust, three-step synthetic pathway is presented. This pathway is designed to ensure high regioselectivity and yield. The protocol begins with the protection of the amino group of the starting material, 2-methyl-5-methoxyaniline, followed by a regioselective bromination, and concludes with deprotection to yield the target compound. This document includes detailed experimental procedures, tables of reagents and conditions, and a workflow diagram to guide researchers in the successful synthesis of this valuable chemical building block.

Introduction

Substituted anilines are a critical class of intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The specific substitution pattern of bromo, methoxy, and methyl groups on the aniline ring, as seen in 4-Bromo-5-methoxy-2-methylaniline, offers a versatile scaffold for further chemical modifications. The strategic placement of these functional groups allows for a variety of cross-coupling and derivatization reactions, making it a valuable precursor for the synthesis of complex target molecules. This protocol outlines a reliable method to obtain 4-Bromo-5-methoxy-2-methylaniline with high purity.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-5-methoxy-2-methylaniline is proposed to proceed via a three-step sequence designed to control the regioselectivity of the bromination reaction. Direct bromination of 5-methoxy-2-methylaniline would likely result in a mixture of isomers due to the multiple activating groups on the aromatic ring. The proposed pathway mitigates this by protecting the highly activating amino group as an acetamide, thereby directing the bromination to the desired position.

The proposed three-step synthesis is as follows:

-

Acetylation: Protection of the amino group of 2-methyl-5-methoxyaniline as an acetamide.

-

Bromination: Regioselective bromination of the resulting N-(2-methyl-5-methoxyphenyl)acetamide.

-

Hydrolysis: Deprotection of the acetamido group to yield the final product, 4-Bromo-5-methoxy-2-methylaniline.

Experimental Protocols

Step 1: Synthesis of N-(2-methyl-5-methoxyphenyl)acetamide

This initial step involves the protection of the primary amine of the starting material to form an amide. This reduces the activating effect of the amine and prevents unwanted side reactions in the subsequent bromination step.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-methyl-5-methoxyaniline | 137.18 | 10.0 g | 72.9 |

| Acetic Anhydride | 102.09 | 8.2 mL (8.9 g) | 87.5 |

| Pyridine | 79.10 | 1.0 mL | - |

| Dichloromethane (DCM) | - | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (72.9 mmol) of 2-methyl-5-methoxyaniline in 150 mL of dichloromethane.

-

Add 1.0 mL of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 8.2 mL (87.5 mmol) of acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methyl-5-methoxyphenyl)acetamide as a solid. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of N-(4-bromo-2-methyl-5-methoxyphenyl)acetamide

This step introduces the bromine atom at the C4 position of the aromatic ring. The acetamido and methoxy groups direct the electrophilic substitution to this position.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-(2-methyl-5-methoxyphenyl)acetamide | 179.22 | 10.0 g | 55.8 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.4 g | 58.6 |

| Acetonitrile | - | 150 mL | - |

| Saturated Sodium Thiosulfate | - | 100 mL | - |

| Water | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (55.8 mmol) of N-(2-methyl-5-methoxyphenyl)acetamide in 150 mL of acetonitrile.

-

Add 10.4 g (58.6 mmol) of N-Bromosuccinimide (NBS) in one portion.

-

Stir the reaction mixture at room temperature for 12-18 hours. Protect the reaction from light.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction by adding 100 mL of saturated sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of 4-Bromo-5-methoxy-2-methylaniline

The final step is the hydrolysis of the acetamide to reveal the free amine, yielding the target product.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-(4-bromo-2-methyl-5-methoxyphenyl)acetamide | 258.11 | 10.0 g | 38.7 |

| Concentrated Hydrochloric Acid (HCl) | - | 30 mL | - |

| Ethanol | - | 100 mL | - |

| 5 M Sodium Hydroxide (NaOH) | - | As needed | - |

| Ethyl Acetate | - | 150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 10.0 g (38.7 mmol) of N-(4-bromo-2-methyl-5-methoxyphenyl)acetamide in 100 mL of ethanol.

-

Add 30 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Bromo-5-methoxy-2-methylaniline.

-

The product can be further purified by column chromatography or recrystallization to obtain a pure sample.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of 4-Bromo-5-methoxy-2-methylaniline.

Caption: Proposed three-step synthesis of 4-Bromo-5-methoxy-2-methylaniline.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with extreme caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This document provides a comprehensive, albeit proposed, synthetic protocol for 4-Bromo-5-methoxy-2-methylaniline. The multi-step approach is designed to overcome the challenges of regioselectivity inherent in the direct bromination of the parent aniline. By following this detailed protocol, researchers and drug development professionals can reliably synthesize this valuable intermediate for use in a variety of research and development applications. It is recommended that small-scale trials are conducted to optimize reaction conditions for yield and purity.

References

4-Bromo-5-methoxy-2-methylaniline as an intermediate in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2-methylaniline is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its structural features, including a reactive bromine atom and a nucleophilic amino group, make it a key building block for the construction of complex heterocyclic scaffolds. This is particularly relevant in the field of medicinal chemistry, where it is utilized in the synthesis of kinase inhibitors for targeted cancer therapy. The strategic placement of the bromo, methoxy, and methyl groups on the aniline ring allows for fine-tuning of the physicochemical properties and biological activity of the resulting drug candidates.

Physicochemical Properties

Basic physicochemical data for 4-Bromo-5-methoxy-2-methylaniline is provided below.

| Property | Value | Source |

| CAS Number | 152626-77-2 | [PubChem][1] |

| Molecular Formula | C₈H₁₀BrNO | [PubChem][1] |

| Molecular Weight | 216.07 g/mol | [PubChem][1] |

| IUPAC Name | 4-bromo-5-methoxy-2-methylaniline | [PubChem][1] |

| Canonical SMILES | CC1=C(C=C(C(=C1)Br)OC)N | [PubChem][1] |

Applications in Organic Synthesis

The primary application of 4-Bromo-5-methoxy-2-methylaniline is in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives. These scaffolds are the core of numerous potent and selective kinase inhibitors. The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on the 4-position of the quinazoline or quinoline ring system in a nucleophilic aromatic substitution (SNAr) reaction.

The bromine atom on the aniline ring can be retained in the final product or utilized for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional diversity and modulate biological activity.

Synthesis of Kinase Inhibitors